9-(2-chlorobenzyl)-4-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
9-[(2-CHLOROPHENYL)METHYL]-4-(4-METHYLPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring, and substituted with chlorophenyl and methylphenyl groups
Preparation Methods
The synthesis of 9-[(2-CHLOROPHENYL)METHYL]-4-(4-METHYLPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chromene core, followed by the introduction of the oxazine ring. The chlorophenyl and methylphenyl groups are then introduced through substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl and methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
9-[(2-CHLOROPHENYL)METHYL]-4-(4-METHYLPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is being conducted on its potential therapeutic effects and its role as a pharmacophore in drug design.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
Similar compounds include other chromeno[8,7-e][1,3]oxazin-2-ones with different substituents These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their chemical and biological properties
Properties
Molecular Formula |
C25H20ClNO3 |
---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
9-[(2-chlorophenyl)methyl]-4-(4-methylphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C25H20ClNO3/c1-16-6-8-17(9-7-16)20-12-24(28)30-25-19(20)10-11-23-21(25)14-27(15-29-23)13-18-4-2-3-5-22(18)26/h2-12H,13-15H2,1H3 |
InChI Key |
DJLQPZRWKIMGGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC4=C3CN(CO4)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
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